molecular formula C9H12BrNO2S B13570706 (5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone

Cat. No.: B13570706
M. Wt: 278.17 g/mol
InChI Key: OHNNNZJHUMZXLJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C9H12BrNO2S It is characterized by the presence of a bromine atom, a methoxy group, and an ethyl-imino-lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone
  • (5-Bromo-2-methoxyphenyl)(methyl)imino-lambda6-sulfanone

Uniqueness

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone is unique due to its specific structural features, such as the ethyl-imino-lambda6-sulfanone group. This imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-ethyl-imino-oxo-λ6-sulfane

InChI

InChI=1S/C9H12BrNO2S/c1-3-14(11,12)9-6-7(10)4-5-8(9)13-2/h4-6,11H,3H2,1-2H3

InChI Key

OHNNNZJHUMZXLJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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